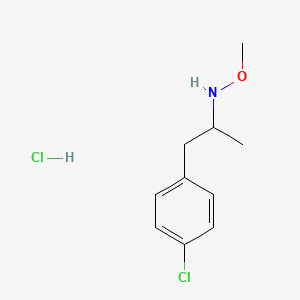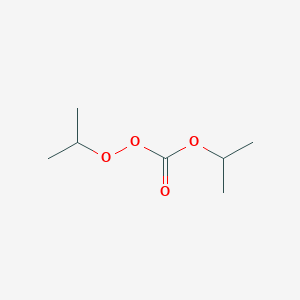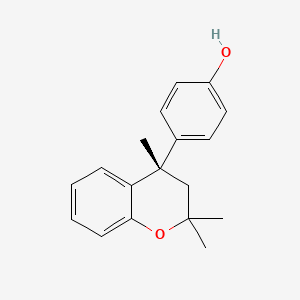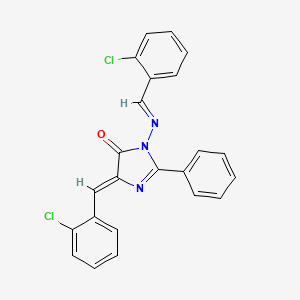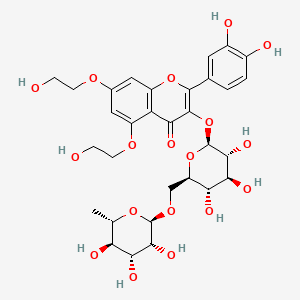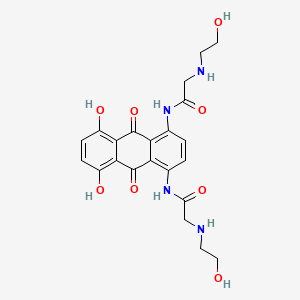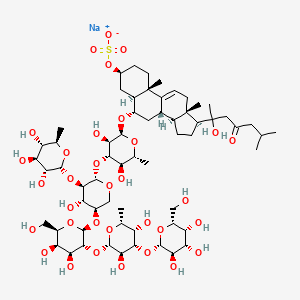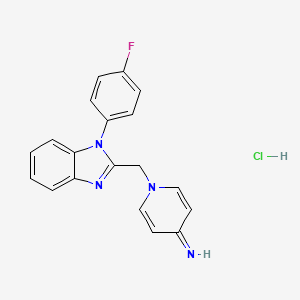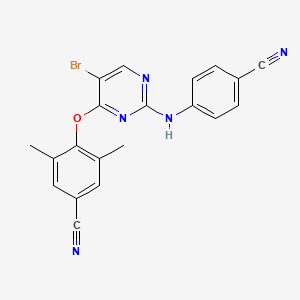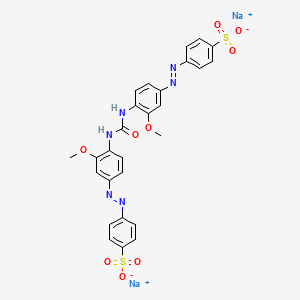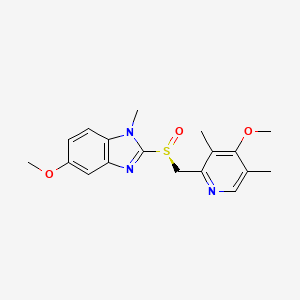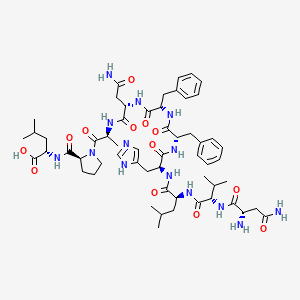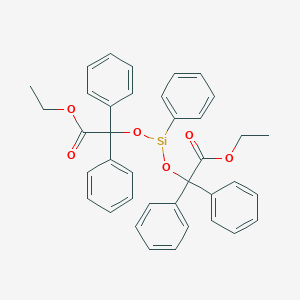
3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester: is a complex organosilicon compound characterized by its unique structure, which includes multiple oxygen atoms and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester typically involves the reaction of silane precursors with organic reagents under controlled conditions. The process often includes steps such as:
Hydrosilylation: This step involves the addition of silane to an unsaturated organic compound, typically in the presence of a catalyst such as platinum or rhodium.
Oxidation: The resulting intermediate is then oxidized to introduce oxygen atoms into the structure.
Esterification: The final step involves the esterification of the acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its properties.
Substitution: The phenyl groups in the compound can participate in substitution reactions, where one or more phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Platinum, rhodium for hydrosilylation; sulfuric acid for esterification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester: has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Chemistry: Serves as a precursor for the synthesis of other complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its robust chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple phenyl groups and oxygen atoms allows it to form stable complexes with various biomolecules, potentially altering their activity and function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5,8-Trioxa-4-siladecanoic acid, 4-ethenyl-4-(2-ethoxy-1-methyl-2-oxoethoxy)-2,6-dimethyl-7-oxo-, ethyl ester .
- 4-(2-Ethoxy-1-methyl-2-oxoethoxy)-2,4,6-trimethyl-7-oxo-3,5,8-trioxa-4-siladecanoic acid ethyl ester .
Uniqueness
- The presence of five phenyl groups in 3,5,8-Trioxa-4-siladecanoic acid, 7-oxo-2,2,4,6,6-pentaphenyl-, ethyl ester distinguishes it from other similar compounds, potentially enhancing its stability and reactivity.
- The specific arrangement of oxygen atoms and the silane backbone contribute to its unique chemical properties, making it suitable for specialized applications in materials science and industry.
Propriétés
Numéro CAS |
85905-75-5 |
|---|---|
Formule moléculaire |
C38H35O6Si |
Poids moléculaire |
615.8 g/mol |
InChI |
InChI=1S/C38H35O6Si/c1-3-41-35(39)37(30-20-10-5-11-21-30,31-22-12-6-13-23-31)43-45(34-28-18-9-19-29-34)44-38(36(40)42-4-2,32-24-14-7-15-25-32)33-26-16-8-17-27-33/h5-29H,3-4H2,1-2H3 |
Clé InChI |
JTCDKABAANLRLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


